molecular formula C18H22N8O14 B14440157 Hexane-1,6-diamine;2,4,6-trinitrophenol CAS No. 80063-88-3

Hexane-1,6-diamine;2,4,6-trinitrophenol

Cat. No.: B14440157
CAS No.: 80063-88-3
M. Wt: 574.4 g/mol
InChI Key: AWULUOHTYBHFMY-UHFFFAOYSA-N
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Description

Hexane-1,6-diamine (C₆H₁₆N₂) is a linear aliphatic diamine with primary amine groups at both ends of a six-carbon chain. It is a key monomer in synthesizing polyamide polymers, such as nylon-6,6, and serves as a ligand in coordination chemistry. For example, it forms cadmium-based coordination polymers for fluorescence sensing of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP) .

2,4,6-Trinitrophenol (C₆H₃N₃O₇), commonly known as picric acid, is a nitroaromatic compound (NAC) with three electron-withdrawing nitro groups. It is highly explosive when dry and is used in explosives, dyes, and chemical synthesis. Its strong fluorescence-quenching ability makes it a critical target for detection in environmental and security applications .

Properties

CAS No.

80063-88-3

Molecular Formula

C18H22N8O14

Molecular Weight

574.4 g/mol

IUPAC Name

hexane-1,6-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H3N3O7.C6H16N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5-3-1-2-4-6-8/h2*1-2,10H;1-8H2

InChI Key

AWULUOHTYBHFMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Hexane-1,6-diamine undergoes various chemical reactions, including:

2,4,6-Trinitrophenol undergoes:

    Nitration: Further nitration can occur under specific conditions.

    Reduction: It can be reduced to form aminophenols.

Common Reagents and Conditions

Major Products

Mechanism of Action

Hexane-1,6-diamine acts as a bifunctional monomer in polymerization reactions, where its amine groups react with carboxylic acids or isocyanates to form long polymer chains . The mechanism involves nucleophilic attack by the amine groups on electrophilic carbonyl or isocyanate groups.

2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing large amounts of energy .

Comparison with Similar Compounds

Hexane-1,6-diamine vs. Other Aliphatic Diamines
Property Hexane-1,6-diamine 1,2-Diaminoethane (Ethylenediamine) 1,4-Diaminobutane (Putrescine)
Chain Length C6 C2 C4
Applications Nylon-6,6 synthesis; coordination polymers for sensors Chelating agent; pharmaceuticals Biochemical processes; polymer intermediates
Reactivity Forms stable coordination complexes with transition metals (e.g., Cd²⁺) High basicity; forms smaller chelates Less stable in alkaline conditions

Key Differences :

  • Longer chain length in hexane-1,6-diamine enhances flexibility in polymer backbones and improves stability in coordination polymers compared to shorter diamines.
  • Trimethylhexamethylenediamine (a derivative) shows modified solubility and reactivity but retains coordination utility .
2,4,6-Trinitrophenol (TNP) vs. Other Nitroaromatic Compounds
Property 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrotoluene (TNT) 2,4-Dinitrophenol (DNP)
Structure Phenol derivative Toluene derivative Phenol derivative
Explosive Power High (detonation velocity: 7,350 m/s) Moderate (6,900 m/s) Low (non-explosive)
Fluorescence Quenching Strong (kq = 1.2 × 10⁵ M⁻¹s⁻¹) Weak (interferes with TNP detection) Moderate (used in uncoupling studies)
Detection Limit 6.7 ng/mL (SiNPs method) 10–50 ng/mL (less selective) Not applicable
Toxicity Hepatotoxic; forms explosive metal picrates Less reactive with metals Potent mitochondrial uncoupler

Key Differences :

  • TNP vs. TNT: TNP’s phenolic -OH group enables hydrogen bonding, enhancing its fluorescence quenching efficiency compared to TNT. However, TNT is more stable and widely used in military explosives .
  • TNP vs. DNP : DNP exhibits stronger uncoupling activity in mitochondria (pKa = 4.1) due to optimal lipophilicity, while TNP (pKa = 0.25) is ineffective in biological systems .
Hexane-1,6-diamine in Coordination Polymers
  • Cadmium-based polymers with hexane-1,6-diamine ligands detect TNP via luminescence quenching (detection limit: 0.1 ppm) .
  • Comparative studies show longer-chain diamines improve sensor stability in aqueous solutions (pH 4–12) compared to shorter analogs .
TNP Detection Technologies
  • Silicon Nanoparticles (SiNPs): Achieve 6.7 ng/mL detection limit via inner filter effect, outperforming TNT due to TNP’s electron-deficient structure .
  • Covalent Organic Frameworks (COFs) : Heteropore COFs detect TNP selectively (≤10 ppm) via spectroscopic shifts, leveraging TNP’s nitro group interactions .
  • Metal-Organic Frameworks (MOFs) : NH₂-modified {EuIII₂} frameworks detect TNP with 95% selectivity over competing NACs .

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